![molecular formula C9H10O2 B13955963 Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid CAS No. 70818-67-6](/img/structure/B13955963.png)
Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. This is followed by functionalization steps to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed sequential reactions. These reactions include Sonogashira coupling, propargyl–allenyl isomerization, allenyl–benzyl Claisen rearrangement, and [4 + 2] cycloaddition . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives such as alcohols, aldehydes, ketones, and substituted carboxylic acids.
Aplicaciones Científicas De Investigación
Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
2,3,4,5-Tetramethyltricyclo[3.2.1.0~2,7~]oct-3-ene: This compound shares a similar tricyclic structure but differs in its methyl substitutions.
Tricyclo[3.2.1.0~2,4~]oct-6-ene: Another structurally related compound, differing in the position of the double bond.
Uniqueness: Tricyclo[3210~2,7~]oct-3-ene-4-carboxylic acid is unique due to its specific functional groups and the position of the carboxylic acid
Propiedades
Número CAS |
70818-67-6 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
tricyclo[3.2.1.02,7]oct-3-ene-4-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)5-3-8-6-1-4(5)2-7(6)8/h3-4,6-8H,1-2H2,(H,10,11) |
Clave InChI |
NLWFCKQPQYXSRW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C1C3C=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


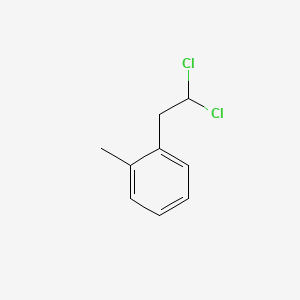
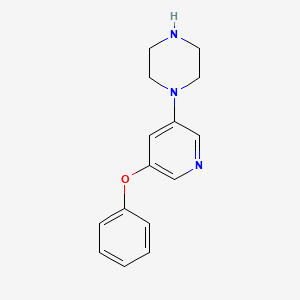
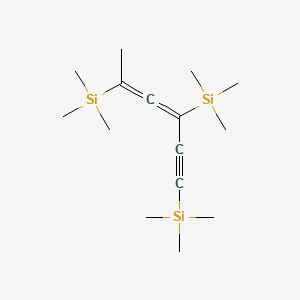
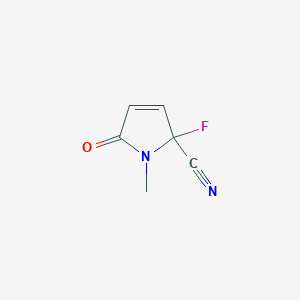
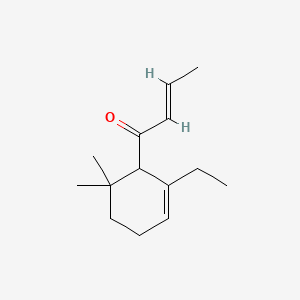
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
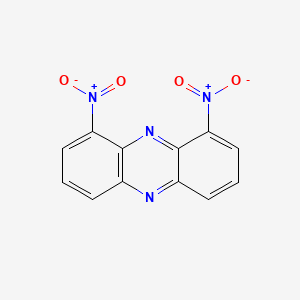
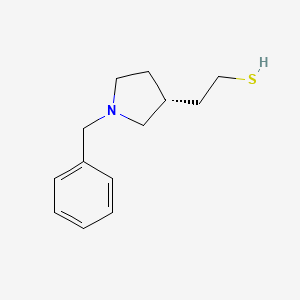


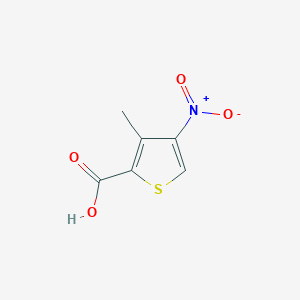
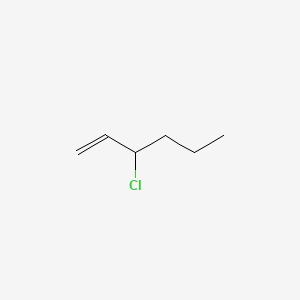
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)

